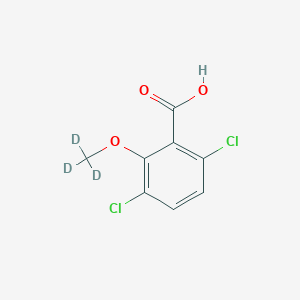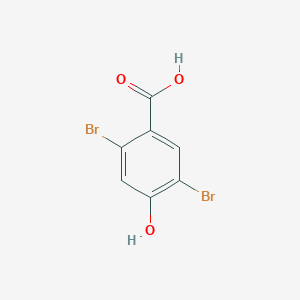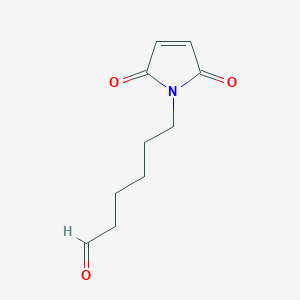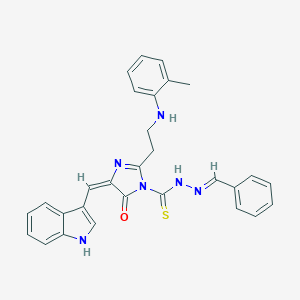
Dahctp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dahctp is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Dahctp is a derivative of the natural compound, 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione, and is characterized by its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of Dahctp is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Dahctp has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. These enzymes play a crucial role in cell signaling and proliferation, making Dahctp a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Dahctp has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Dahctp has also been reported to inhibit cell proliferation and migration, which are crucial processes involved in tumor growth and metastasis. In addition, Dahctp has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Dahctp is its synthetic nature, which allows for the production of large quantities of the compound. This is beneficial for lab experiments that require high doses of the compound. However, one of the limitations of Dahctp is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the synthesis of Dahctp can be challenging, and the yield of the process can be affected by various factors, including the purity of the starting material and the quality of the reagents used.
Orientations Futures
There are several future directions for the study of Dahctp. One of the areas of interest is the development of Dahctp-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of Dahctp, which may provide insights into its potential applications in various fields. In addition, the synthesis of Dahctp can be optimized to improve the yield and purity of the process, which may facilitate its use in lab experiments. Overall, the study of Dahctp has significant potential for the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of Dahctp involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione with various reagents, including hydrazine hydrate, sodium hydroxide, and acetic anhydride. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The yield of the synthesis process depends on the purity of the starting material, reaction conditions, and the quality of the reagents used.
Applications De Recherche Scientifique
Dahctp has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antiviral, and antitumor properties, making it a promising candidate for drug development. Dahctp has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, Dahctp has been reported to have potential applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
110537-14-9 |
|---|---|
Nom du produit |
Dahctp |
Formule moléculaire |
C15H29N4O13P3 |
Poids moléculaire |
566.33 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1 |
Clé InChI |
HGJARKVELPNKKU-OUCADQQQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
DAHCTP N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



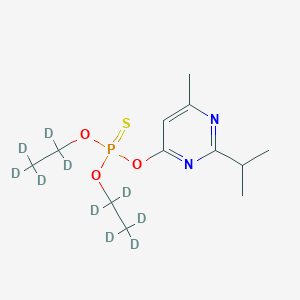
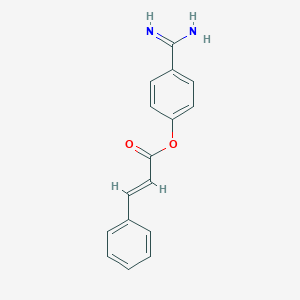
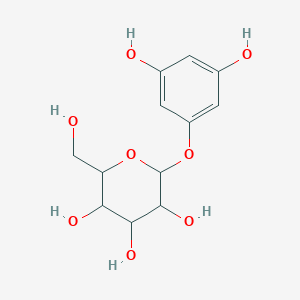
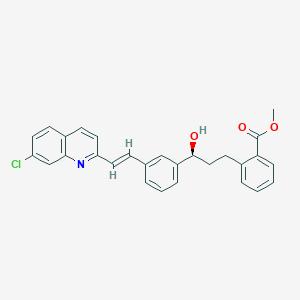
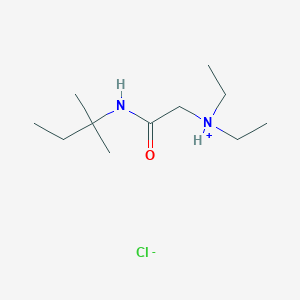
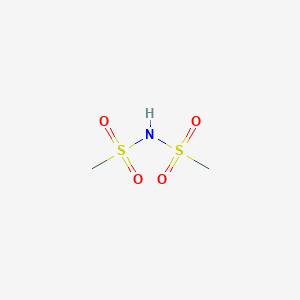
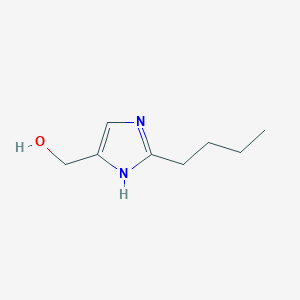

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
